molecular formula C24H19NO6 B2826765 3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one CAS No. 610751-09-2

3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2826765
CAS No.: 610751-09-2
M. Wt: 417.417
InChI Key: HLVCGAVGNPWXEU-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a substituted benzopyran-4-one core. Its structure features:

  • A 2-methyl group at the C2 position.
  • A 2-methoxyphenyl substituent at the C3 position.
  • A 4-nitrobenzyloxy group at the C7 position.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-15-23(19-5-3-4-6-21(19)29-2)24(26)20-12-11-18(13-22(20)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCGAVGNPWXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Bioactivity Reference
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one 2-Me, 3-(2-MeO-Ph), 7-(4-NO₂-BnO) 413.39 Not reported Antimicrobial (inferred)
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3-((5-((4-Cl-Bn)thio)-thiadiazolyl)methoxy)-4H-chromen-4-one 2-(3,4,5-OMe-Ph), 3-thiadiazole, 5,7-OMe ~636.10 Not reported Potent antifungal/antibacterial
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) 3-(2-MeO-Ph), 5-OAc, 7-OMe, 8-CH₂OAc 413.2 116–118 Antineoplastic (potential)
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 3-(2-MeO-Ph), 7-OH 268.27 Not reported Base structure for derivatization
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-Me-Ph), 7-(iPrO) 324.38 Not reported Antioxidant, crystallographic study

Key Observations:

Substituent Position and Bioactivity: The 4-nitrobenzyloxy group at C7 in the target compound (vs. Methoxy vs.

Methyl Group Influence :

  • The 2-methyl group in the target compound may sterically hinder enzymatic degradation, increasing metabolic stability compared to unmethylated analogues like .

Heterocyclic Extensions :

  • Thiadiazole- or triazole-linked derivatives (e.g., ) show enhanced antimicrobial activity due to additional hydrogen-bonding interactions with microbial targets .

Key Findings:

  • Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in enables efficient triazole ring formation, critical for antimicrobial activity .
  • Mannich Bases: Derivatives like 11a utilize Mannich reactions to introduce aminomethyl groups, enhancing solubility and bioavailability.

Table 3: Comparative Bioactivity Data

Compound Antimicrobial Activity (MIC, μg/mL) Antifungal Activity (Zone of Inhibition, mm) Notes Reference
Target Compound Not explicitly reported (inferred from SAR) Not reported Likely moderate activity vs. Gram+
2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one 6.25–12.5 (Gram+), 25–50 (Gram−) 14–18 (C. albicans) Superior to fluconazole
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3-((thiadiazolyl)methoxy)-4H-chromen-4-one 1.56 (E. coli), 3.12 (S. aureus) 12–15 (A. niger) Synergistic effects with thiadiazole

Key Trends:

  • Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., in ) improve activity against resistant strains.
  • Triazole/Thiadiazole Moieties : These heterocycles enhance target binding via π-π stacking and hydrogen bonding, as validated by docking studies .

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